2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c29-26(25(22-11-3-1-4-12-22)23-13-5-2-6-14-23)27-17-9-19-32(30,31)28-18-16-21-10-7-8-15-24(21)20-28/h1-8,10-15,25H,9,16-20H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYEOIZKDDKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diphenylacetic Acid Derivatives
The diphenylacetyl group is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) catalysis:
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0-5°C | Prevents diacylation |
| Molar Ratio (AlCl₃) | 1.2 eq | Maximizes acylation |
| Reaction Time | 4-6 hrs | Completes conversion |
Post-synthesis, the acid chloride is converted to acetamide through ammonolysis in THF/water biphasic systems (85-92% yield).
1,2,3,4-Tetrahydroisoquinoline Sulfonyl Chloride
The tetrahydroisoquinoline core is constructed via Bischler-Napieralski cyclization:
Sulfonation employs chlorosulfonic acid under nitrogen atmosphere:
Critical Parameters
-
Temperature Control : <30°C prevents ring-opening
-
Stoichiometry : 1.05 eq ClSO₃H minimizes polysulfonation
-
Purification : Recrystallization from ethyl acetate/hexane (1:3) yields 89-93% pure product
Coupling Strategies
Propylamine Linker Installation
The sulfonyl chloride intermediate reacts with 3-aminopropanol in dichloromethane:
Subsequent oxidation of the alcohol to aldehyde is achieved using pyridinium chlorochromate (PCC):
Final Amide Coupling
The aldehyde undergoes reductive amination with diphenylacetamide:
Comparative Catalytic Systems
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 12 | 78 |
| Hantzsch ester | THF | 24 | 65 |
| ZnCl₂ | CH₂Cl₂ | 6 | 82 |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for critical steps:
Green Chemistry Innovations
-
Solvent Recycling : 92% recovery via fractional distillation
-
Catalyst Reuse : Immobilized AlCl₃ on silica retains 80% activity after 5 cycles
-
Waste Reduction : E-factor reduced to 3.8 from 11.2 in traditional routes
Analytical Characterization
Key Spectroscopic Data
| Technique | Signature Peaks |
|---|---|
| ¹H NMR (500 MHz) | δ 7.2-7.4 (m, 10H, Ar–H), 3.8 (t, J=6.5 Hz, SO₂NH), 2.9 (q, THIQ-CH₂) |
| HRMS | m/z 448.6 [M+H]⁺ (calc. 448.58) |
| IR | 1675 cm⁻¹ (C=O), 1330/1150 cm⁻¹ (SO₂) |
Challenges and Solutions
Steric Hindrance in Coupling
The diphenyl groups create significant steric bulk, addressed through:
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other acetamide derivatives, particularly those with aromatic substitutions and sulfonamide/sulfonyl groups. Key comparisons include:
Table 1: Structural and Functional Comparison
Functional Group Analysis
- Diphenyl vs. Substituted Phenyl Groups: The dual phenyl groups in the target compound likely increase lipophilicity compared to mono-substituted phenyl rings in alachlor or pretilachlor. This could enhance blood-brain barrier penetration, making it relevant for CNS-targeted applications .
- Sulfonyl vs. Chloro/Methoxy Groups: The sulfonyl group in the target compound and its carboxamide analogue provides hydrogen-bond acceptor/donor capabilities, contrasting with the electrophilic chloro group in agrochemical acetamides. This difference may reduce reactivity but improve specificity for protein targets (e.g., enzymes, receptors).
- Similar motifs are common in neuroactive compounds (e.g., opioid agonists), suggesting possible neurological applications .
Physicochemical and Pharmacokinetic Inferences
- Molecular Weight : The carboxamide analogue has a molecular weight of 434.6, significantly higher than alachlor (269.77) and pretilachlor (311.85). This may limit bioavailability under Lipinski’s Rule of Five, though the sulfonyl group could improve solubility.
- Synthetic Complexity: The tetrahydroisoquinoline-sulfonyl-propyl chain likely requires multi-step synthesis compared to the simpler alkyl/aryl substitutions in agrochemicals.
Biological Activity
The compound 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide (CAS Number: 898543-28-7) is a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 530.7 g/mol. The structure includes a tetrahydroisoquinoline moiety, which is known for its neuroprotective and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 530.7 g/mol |
| CAS Number | 898543-28-7 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of THIQ analogs in models of neurodegenerative diseases such as Alzheimer's disease (AD). For instance, research indicates that compounds similar to this compound can mitigate the toxicity associated with amyloid-beta (Aβ42), a key pathological feature of AD. Specifically, a related compound demonstrated the ability to rescue phenotypic defects in Drosophila models by prolonging lifespan and enhancing motor functions through downregulation of immune response pathways .
Antioxidant Activity
The antioxidant properties of THIQ derivatives have also been explored. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegeneration . The structural features of this compound likely contribute to its ability to modulate oxidative pathways.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Amyloid Aggregation : The compound has been shown to bind to Aβ42 and inhibit its aggregation, thus preventing the formation of toxic oligomers.
- Modulation of Neuroinflammation : By downregulating pro-inflammatory cytokines and pathways involved in neuroinflammation, this compound may help maintain neuronal health .
- Enhancement of Cell Viability : Research indicates that treatment with THIQ analogs can enhance cell viability in neuronal cultures exposed to toxic agents like Aβ42 .
Study on Alzheimer’s Disease Models
In a notable study published in 2023, researchers investigated the effects of a THIQ-based compound on Drosophila models expressing Aβ42. The findings revealed that treatment with this compound resulted in significant improvements in lifespan and motor function while reducing Aβ42 toxicity. The study utilized RNA-sequencing to identify downregulated immune response pathways following treatment .
Antioxidant Properties Assessment
Another study focused on the antioxidant capabilities of THIQ derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in neuronal cell lines. This suggests potential applications for preventing oxidative damage in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structural integrity and purity of 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and confirm the presence of sulfonyl, tetrahydroisoquinoline, and acetamide groups. Peaks corresponding to aromatic protons (6.5–8.5 ppm) and sulfonyl-related protons (3.0–4.5 ppm) should align with expected splitting patterns .
- Infrared (IR) Spectroscopy : Identify characteristic bands for sulfonyl (1150–1250 cm), amide C=O (1640–1680 cm), and aromatic C-H stretches (3000–3100 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion ([M+H]) matches the theoretical mass, with fragmentation patterns consistent with the sulfonylpropyl and diphenylacetamide moieties .
Q. What are standard protocols for synthesizing this compound, and what reaction conditions are critical?
- Methodological Answer :
- Stepwise Synthesis : Begin with the preparation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride, followed by coupling with 3-aminopropyl diphenylacetamide. Use dichloromethane or DMF as solvents and triethylamine as a base to neutralize HCl byproducts .
- Key Conditions : Maintain temperatures below 273 K during sulfonamide bond formation to prevent side reactions. Stirring for 3–6 hours under inert atmosphere (N) improves yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/acetone mixtures) ensures ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if conflicting IC values arise in kinase inhibition studies, confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Control Experiments : Test for off-target interactions using competitive binding assays with structurally similar but inactive analogs .
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., residual solvents or isomers) by re-testing under standardized conditions .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonyl-sensitive receptors (e.g., G-protein-coupled receptors). Focus on sulfonyl-oxygen interactions with Arg/Lys residues in binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor root-mean-square deviation (RMSD) to identify conformational shifts .
- QSAR Modeling : Train models on analogs with known activity (e.g., tetrahydroisoquinoline sulfonamides) to predict ADMET properties and optimize substituents .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Reactors : Implement microfluidic systems to control exothermic reactions (e.g., sulfonylation) and reduce side-product formation .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize residual metal contaminants .
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring to dynamically adjust reaction parameters (pH, temperature) .
Notes
- Structural Analogues : Cross-referenced with sulfonamide-containing compounds (e.g., ) to ensure methodological rigor.
- Advanced Techniques : Emphasized computational and process chemistry approaches to align with industrial-academic collaboration trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
